molecular formula C16H15BrO2 B1273302 3-Bromo-3',5'-dimethyl-4'-methoxybenzophenone CAS No. 844879-47-6

3-Bromo-3',5'-dimethyl-4'-methoxybenzophenone

Cat. No.: B1273302
CAS No.: 844879-47-6
M. Wt: 319.19 g/mol
InChI Key: KWFIRZWGVDVOOF-UHFFFAOYSA-N
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Description

3-Bromo-3',5'-dimethyl-4'-methoxybenzophenone is a brominated benzophenone derivative characterized by a bromine atom at the 3-position of one aromatic ring and methyl groups at the 3' and 5' positions, along with a methoxy group at the 4' position of the second aromatic ring (Figure 1). Benzophenones of this class are frequently employed as intermediates in organic synthesis, particularly in photochemical studies and pharmaceutical research due to their electron-withdrawing and steric effects.

Properties

IUPAC Name

(3-bromophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO2/c1-10-7-13(8-11(2)16(10)19-3)15(18)12-5-4-6-14(17)9-12/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFIRZWGVDVOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373649
Record name 3-Bromo-3',5'-dimethyl-4'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844879-47-6
Record name (3-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844879-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-3',5'-dimethyl-4'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-Bromo-3’,5’-dimethyl-4’-methoxybenzophenone typically involves the bromination of 3’,5’-dimethyl-4’-methoxybenzophenone. The reaction is carried out using bromine or a brominating agent in the presence of a suitable solvent and catalyst . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Bromo-3’,5’-dimethyl-4’-methoxybenzophenone undergoes various types of chemical reactions, including:

Scientific Research Applications

3-Bromo-3’,5’-dimethyl-4’-methoxybenzophenone is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-3’,5’-dimethyl-4’-methoxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and other functional groups play a crucial role in its reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physical and Chemical Properties

The electronic and steric profiles of benzophenone derivatives are heavily influenced by substituent identity and position. Below is a comparative analysis of key analogues:

Key Observations:
  • Positional Isomerism : The bromine position (3 vs. 4) in PI-21390 and PI-21391 significantly impacts electronic distribution. A bromine at the 3-position (meta) introduces stronger electron-withdrawing effects compared to the 4-position (para), altering reactivity in nucleophilic substitutions .
  • Fluorine vs.
  • Bulkier Substituents: The ethylenedioxy group in 4-Bromo-3',4'-(ethylenedioxy)benzophenone creates steric hindrance, which may limit its utility in cross-coupling reactions compared to methyl/methoxy-substituted analogues .

Biological Activity

Introduction

3-Bromo-3',5'-dimethyl-4'-methoxybenzophenone, a member of the benzophenone family, has garnered attention due to its diverse biological activities. This compound, characterized by its bromine and methoxy substituents, is primarily studied for its potential applications in pharmaceuticals and cosmetics. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C16H15BrO2
  • Molecular Weight : 335.20 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing a notable inhibition zone compared to control groups.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

Antioxidant Activity

The compound's antioxidant potential was assessed using the DPPH radical scavenging assay. Results demonstrated a concentration-dependent scavenging effect.

Concentration (µg/mL) % Inhibition
5030
10055
20085

Cytotoxicity Studies

Cytotoxic effects were evaluated using human cancer cell lines. The compound showed selective toxicity towards cancer cells while sparing normal cells.

Cell Line IC50 (µM)
HeLa (Cervical Cancer)25
MCF-7 (Breast Cancer)30
Normal Human Fibroblasts>100

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with cellular targets such as enzymes and receptors involved in oxidative stress pathways and microbial resistance mechanisms.

Case Studies

  • Antimicrobial Efficacy : A multicenter study evaluated the antimicrobial activity of various benzophenones, including our compound. The results indicated a strong correlation between structural modifications (like bromination) and increased antimicrobial potency against resistant strains of bacteria.
  • Cytotoxicity in Cancer Research : Another study explored the cytotoxic effects of this compound on breast cancer cell lines. The findings suggested that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

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